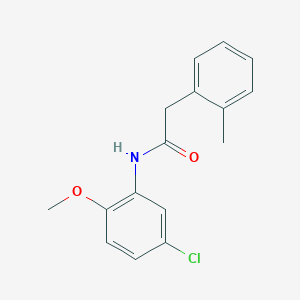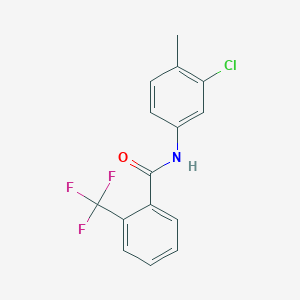![molecular formula C14H11NO3 B245839 4-[(2-furylmethyl)amino]-2H-chromen-2-one](/img/structure/B245839.png)
4-[(2-furylmethyl)amino]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-furylmethyl)amino]-2H-chromen-2-one (also known as Fura-2) is a fluorescent dye that is commonly used in scientific research. This dye is used to measure intracellular calcium levels in cells, as well as to study the mechanisms of action of various drugs and signaling pathways.
Mécanisme D'action
Fura-2 is a calcium-sensitive fluorescent dye that binds to calcium ions in cells. When Fura-2 binds to calcium ions, it undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift in fluorescence can be measured using a fluorescence microscope or a fluorometer, and is used to determine the intracellular calcium concentration.
Biochemical and Physiological Effects:
Fura-2 has no known biochemical or physiological effects on cells. It is a non-toxic dye that is used to study the mechanisms of action of various drugs and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Fura-2 is its high sensitivity and selectivity for calcium ions. It is a widely used dye that has been validated in many different cell types and experimental conditions. However, Fura-2 has some limitations, including its relatively short half-life and its sensitivity to pH changes and other environmental factors. Additionally, Fura-2 is not membrane-permeable and requires loading into cells via microinjection or electroporation.
Orientations Futures
There are many future directions for research using Fura-2. One area of interest is the study of calcium signaling in disease states, such as cancer and neurodegenerative diseases. Another area of interest is the development of new fluorescent dyes that have improved properties over Fura-2, such as longer half-life and increased sensitivity. Additionally, there is interest in developing new techniques for loading Fura-2 into cells, such as using nanoparticles or other delivery systems.
Méthodes De Synthèse
Fura-2 is synthesized by the reaction of 2-hydroxybenzophenone with 2-furyl methyl amine. This reaction produces a yellow powder that is soluble in water and ethanol. The purity of Fura-2 is determined by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Fura-2 is widely used in scientific research to measure intracellular calcium levels in cells. Calcium is an important signaling molecule that is involved in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. Fura-2 is used to study the mechanisms of action of various drugs and signaling pathways that affect calcium levels in cells.
Propriétés
Formule moléculaire |
C14H11NO3 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
4-(furan-2-ylmethylamino)chromen-2-one |
InChI |
InChI=1S/C14H11NO3/c16-14-8-12(15-9-10-4-3-7-17-10)11-5-1-2-6-13(11)18-14/h1-8,15H,9H2 |
Clé InChI |
ZSPWZZSZBBJHHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NCC3=CC=CO3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)O2)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)

![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)


![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)






![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
